molecular formula C12H16N2O2 B2970075 1-(5-Amino-2-methoxyphenyl)-3,3-dimethylazetidin-2-one CAS No. 2344677-79-6

1-(5-Amino-2-methoxyphenyl)-3,3-dimethylazetidin-2-one

Cat. No. B2970075
CAS RN: 2344677-79-6
M. Wt: 220.272
InChI Key: OKSPQKZPVVQLQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Amino-2-methoxyphenyl)-3,3-dimethylazetidin-2-one, also known as AMA, is a novel chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. AMA is a cyclic amide that contains a heterocyclic azetidine ring, which is a key structural feature that contributes to its unique pharmacological properties.

Scientific Research Applications

Antitumor Properties

1-(5-Amino-2-methoxyphenyl)-3,3-dimethylazetidin-2-one and its derivatives have been explored for their potential as antitumor agents. In a study by Greene et al. (2016), similar compounds demonstrated potent antiproliferative properties, particularly against breast cancer cells. These compounds inhibited tubulin polymerization, disrupted microtubular structures, and induced apoptosis in cancer cells. One compound showed significant promise with minimal cytotoxicity, indicating potential for clinical development as an antitumor agent (Greene et al., 2016).

Synthesis of Heterocyclic Systems

Compounds similar to this compound have been used in the synthesis of various heterocyclic systems. Selič et al. (1997) explored the synthesis of 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones and related compounds, showcasing the versatility of these compounds in creating a variety of heterocyclic structures with potential pharmaceutical applications (Selič, Grdadolnik, & Stanovnik, 1997).

Chemical Reactivity and Derivative Synthesis

The reactivity of compounds structurally similar to this compound has been investigated for the synthesis of new derivatives. Namazi et al. (2001) examined the chemical reactivity of certain positions in Biginelli type compounds and successfully synthesized new dihydropyrimidine derivatives. This research highlights the compound's potential in creating novel chemical entities for various applications (Namazi, Mirzaei, & Azamat, 2001).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit the enzymes ehmt1 and ehmt2 . These enzymes play a crucial role in the methylation of histone proteins, which is a key process in the regulation of gene expression.

Mode of Action

If it acts similarly to related compounds, it may inhibit the activity of ehmt1 and ehmt2 enzymes . This inhibition could potentially alter the methylation status of histones, leading to changes in gene expression.

Biochemical Pathways

The inhibition of ehmt1 and ehmt2 can impact the methylation of histones , which is a critical process in the regulation of gene expression. This could potentially affect multiple biochemical pathways depending on the specific genes that are regulated by these histone modifications.

Pharmacokinetics

The compound is described as a solid at room temperature , which could influence its bioavailability and distribution within the body.

Result of Action

The potential inhibition of ehmt1 and ehmt2 could lead to changes in histone methylation and subsequently gene expression . This could result in a variety of cellular effects depending on the specific genes affected.

properties

IUPAC Name

1-(5-amino-2-methoxyphenyl)-3,3-dimethylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-12(2)7-14(11(12)15)9-6-8(13)4-5-10(9)16-3/h4-6H,7,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKSPQKZPVVQLQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)C2=C(C=CC(=C2)N)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.